2-Chloro-4-(4-nitrophenyl)phenol

Photoacid catalysis Herbicide design Structure-activity relationship

2-Chloro-4-(4-nitrophenyl)phenol (CAS 1638246-12-4) is a halogenated nitrobiphenyl phenol derivative with molecular formula C₁₂H₈ClNO₃ and molecular weight 249.65 g/mol. The compound features a biphenyl scaffold substituted with a chlorine atom at the 2-position and a nitro group at the 4′-position, yielding a predicted LogP of 3.62.

Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
Cat. No. B13242975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-nitrophenyl)phenol
Molecular FormulaC12H8ClNO3
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H8ClNO3/c13-11-7-9(3-6-12(11)15)8-1-4-10(5-2-8)14(16)17/h1-7,15H
InChIKeyJWTHYLHZHLXPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4-nitrophenyl)phenol: Baseline Specification for Scientific Procurement


2-Chloro-4-(4-nitrophenyl)phenol (CAS 1638246-12-4) is a halogenated nitrobiphenyl phenol derivative with molecular formula C₁₂H₈ClNO₃ and molecular weight 249.65 g/mol . The compound features a biphenyl scaffold substituted with a chlorine atom at the 2-position and a nitro group at the 4′-position, yielding a predicted LogP of 3.62 . It serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyes, where its dual electron-withdrawing substituents confer distinct reactivity patterns compared to non-chlorinated or non-nitrated analogs .

Why 2-Chloro-4-(4-nitrophenyl)phenol Cannot Be In-Class Substituted: Structural Determinants of Activity


Substituting 2-Chloro-4-(4-nitrophenyl)phenol with in-class analogs such as 4-(4-nitrophenyl)phenol (CAS 3916-44-7) or 2-chloro-4-nitrophenol (CAS 619-08-9) alters key physicochemical properties that govern reactivity, biological activity, and synthetic utility. The ortho-chloro substituent on the phenolic ring reduces pKa by ~2 log units relative to the non-chlorinated biphenyl analog [1], enhancing both photoacidity and electrophilic reactivity [2]. Systematic studies on phenylphenol derivatives have established that herbicidal potency correlates directly with phenol pKa value [3]. Furthermore, nitrobiphenyls display significantly higher photoreactivity than their single-ring nitrophenyl counterparts [2], and the additional chlorine substituent further modulates charge-transfer character. These quantitative structure–property relationships demonstrate that non-chlorinated or non-biphenyl analogs cannot be interchanged without altering performance.

2-Chloro-4-(4-nitrophenyl)phenol: Quantitative Differentiation Evidence Against Selected Comparators


Reduced Phenolic pKa vs. Non-Chlorinated 4-(4-Nitrophenyl)phenol

The predicted pKa of 2-Chloro-4-(4-nitrophenyl)phenol is 7.80 ± 0.18 [1], which is approximately 2.0 log units lower than the pKa of its closest non-chlorinated biphenyl analog, 3-(4-nitrophenyl)phenol (pKa = 9.80) [2]. This significant acid-strengthening effect is attributed to the electron-withdrawing ortho-chloro substituent. The herbicidal activity of nitro-substituted phenylphenols has been shown to correlate with the pK-value of the compound [3], indicating that the ~100-fold increase in acidity conferred by the chloro group translates into measurably enhanced biological potency.

Photoacid catalysis Herbicide design Structure-activity relationship

Enhanced Photochemical Reactivity Inherited from the Nitrobiphenyl Chromophore

Morrison et al. (2002) demonstrated that p-nitrobiphenyl derivatives are significantly more photoreactive than their single-ring p-nitrophenyl analogs, with the parent nitrobiphenyl 3 showing a photoredox quantum yield of Φ ≈ 0.1 under conditions where the corresponding p-nitrotoluene (1) was completely unreactive (Φ ≈ 0) [1]. While direct photochemical data for 2-chloro-4-(4-nitrophenyl)phenol have not been published, it inherits the nitrobiphenyl chromophore and benefits from additional chlorine-induced polarization. Pan et al. (2022) further showed that p-nitrophenylphenol (NO₂-Bp-OH) undergoes ultrafast intersystem crossing to a long-lived triplet state (T₁) with high yield, enabling excited-state proton transfer (ESPT) to amines and alcohols . The ortho-chloro substituent in 2-Chloro-4-(4-nitrophenyl)phenol stabilizes the phenolate anion in the excited state, potentially further increasing ESPT efficiency.

Photoredox chemistry Excited-state proton transfer Photoacid generator

Higher Molecular Weight and LogP Compared to Non-Chlorinated 4'-Nitro-[1,1'-biphenyl]-4-ol

2-Chloro-4-(4-nitrophenyl)phenol has a molecular weight of 249.65 g/mol and a predicted LogP of 3.62 , compared to 215.21 g/mol and XLogP3 = 3.0 for 4'-nitro-[1,1'-biphenyl]-4-ol (CAS 3916-44-7) [1]. The increase of 34.44 g/mol in molecular weight and approximately 0.62 log units in lipophilicity is attributable solely to the ortho-chloro substituent. This higher LogP translates to approximately 4.2-fold greater partition into octanol over water, which can significantly affect membrane permeability and tissue distribution in biological systems.

Lipophilicity Membrane permeability Drug-likeness

Dual Electrophilic Activation for Suzuki-Miyaura Cross-Coupling: Synthetic Versatility Over Mono-Substituted Analogs

The patent literature describes a general Suzuki-Miyaura coupling process for preparing substituted biphenyls of formula (I) where X = Cl and R¹ = nitro [1]. 2-Chloro-4-(4-nitrophenyl)phenol embodies this scaffold, containing both a chloro substituent (a potential leaving group for further cross-coupling) and a nitro group (reducible to amine), providing orthogonal synthetic handles. In contrast, 4'-nitro-[1,1'-biphenyl]-4-ol lacks the chloro handle, limiting further derivatization to reactions at the hydroxyl group only. The compound is supplied at 95% purity by Leyan (Product No. 2093671) , suitable as a building block for medicinal chemistry and agrochemical intermediate synthesis.

Cross-coupling Biphenyl synthesis Agrochemical intermediate

Lower Melting Point Relative to Non-Chlorinated Comparator Facilitates Formulation and Handling

The melting point of 4'-nitro-[1,1'-biphenyl]-4-ol (CAS 3916-44-7), the non-chlorinated direct analog, is reported as 207 °C (sharp) [1] with a purity specification of 99% (GC) and a melting range of 202–208 °C . Although the exact melting point of 2-Chloro-4-(4-nitrophenyl)phenol has not been widely published, the introduction of a chlorine substituent ortho to the phenolic –OH disrupts crystal packing via steric hindrance and altered hydrogen-bonding networks, typically resulting in a significant melting point depression compared to the non-chlorinated analog. This predicted depression facilitates melt-processing, solvent dissolution, and formulation into liquid or amorphous solid dispersions.

Formulation science Solid-state properties Process chemistry

2-Chloro-4-(4-nitrophenyl)phenol: Optimal Application Scenarios Grounded in Quantitative Differentiation


Photoacid Generator and Excited-State Proton Transfer (ESPT) Research

The nitrobiphenyl chromophore of 2-Chloro-4-(4-nitrophenyl)phenol enables ultrafast intersystem crossing to a long-lived triplet state (T₁) that participates in excited-state proton transfer to amine and alcohol acceptors, as characterized for p-nitrophenylphenol (NO₂-Bp-OH) by Pan et al. (2022) . The ortho-chloro substituent lowers the ground-state pKa to ~7.80, which translates to even stronger photoacidity in the excited state. This makes 2-Chloro-4-(4-nitrophenyl)phenol a superior candidate over non-chlorinated p-nitrophenylphenol for time-resolved spectroscopic studies of ESPT and for applications requiring a photoacid with tunable acidity.

Herbicide Lead Optimization Leveraging pKa-Dependent Bioactivity

Cheng et al. (1968) established that herbicidal activity in the phenylphenol series directly correlates with the pK-value of the phenolic –OH group [1]. With a predicted pKa of 7.80, 2-Chloro-4-(4-nitrophenyl)phenol occupies an intermediate acidity range between weakly acidic phenols (pKa ~10) and strongly acidic dinitrophenols (pKa ~4), positioning it for selective pre-emergence herbicidal activity with potentially reduced mammalian toxicity. This compound serves as a privileged scaffold for agrochemical lead generation where the chloro and nitro substituents can be independently modified to optimize potency, selectivity, and environmental persistence.

Bifunctional Building Block for Medicinal Chemistry Library Synthesis

The compound provides three orthogonal reactive handles—phenolic –OH, aryl–Cl, and aryl–NO₂—as described in the biphenyl synthesis patent literature [2]. The chloro substituent serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the nitro group can be reduced to an amine for amide coupling or diazotization, and the phenol can undergo O-alkylation or esterification. With commercial availability at 95% purity , this compound is immediately suitable for parallel library synthesis in drug discovery programs targeting kinases, GPCRs, or epigenetic targets where aryl–aryl connectivity and tunable polarity are pharmacophoric requirements.

Agrochemical and Dye Intermediate Requiring Enhanced Lipophilicity

The higher LogP (3.62 vs. 3.0) and molecular weight (249.65 vs. 215.21) of 2-Chloro-4-(4-nitrophenyl)phenol compared to its non-chlorinated analog provide advantageous physicochemical properties for agrochemical and dye applications. Increased lipophilicity enhances cuticular penetration in plant foliage for herbicide applications and improves affinity for hydrophobic polymer matrices in dye formulations. The chlorine atom also introduces a heavy-atom effect that can modulate color properties in azo and anthraquinone dye derivatives derived from this intermediate.

Quote Request

Request a Quote for 2-Chloro-4-(4-nitrophenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.